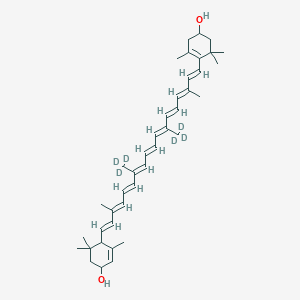
rac Xanthophyll-d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac Xanthophyll-d6: is a deuterated form of xanthophyll, a type of oxygenated carotenoid. Carotenoids are naturally occurring pigments found in plants, algae, and photosynthetic bacteria. Xanthophylls, including lutein, zeaxanthin, and cryptoxanthin, are known for their antioxidant properties and their role in human health, particularly in eye health .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of rac Xanthophyll-d6 involves the incorporation of deuterium atoms into the xanthophyll molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents or solvents during the chemical synthesis process. The specific reaction conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using deuterated precursors. The process may include multiple steps of purification and quality control to ensure the consistency and stability of the compound. Advanced techniques such as high-performance liquid chromatography (HPLC) are often employed to separate and purify the deuterated xanthophylls .
Analyse Chemischer Reaktionen
Types of Reactions: rac Xanthophyll-d6 can undergo various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of reduced xanthophyll derivatives.
Substitution: The replacement of one functional group with another, such as the substitution of hydroxyl groups with other functional groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield epoxides or other oxygenated derivatives, while reduction may produce reduced xanthophylls with altered antioxidant properties .
Wissenschaftliche Forschungsanwendungen
rac Xanthophyll-d6 has a wide range of scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound in various chemical studies to trace reaction pathways and mechanisms.
Biology: Employed in studies of carotenoid metabolism and transport in biological systems.
Medicine: Investigated for its potential therapeutic effects, particularly in the prevention and treatment of eye diseases such as age-related macular degeneration.
Industry: Utilized in the development of dietary supplements, cosmetics, and natural food colorants due to its antioxidant properties
Wirkmechanismus
The mechanism of action of rac Xanthophyll-d6 involves its antioxidant properties, which help neutralize free radicals and reduce oxidative stress. This compound can interact with various molecular targets, including lipids, proteins, and DNA, to protect cells from damage. The pathways involved in its action include the scavenging of reactive oxygen species and the modulation of cellular signaling pathways related to oxidative stress .
Vergleich Mit ähnlichen Verbindungen
rac Xanthophyll-d6 can be compared with other similar compounds, such as:
Astaxanthin: Another xanthophyll with strong antioxidant properties, commonly found in marine organisms.
Lutein: A xanthophyll known for its role in eye health, particularly in protecting the retina from oxidative damage.
Zeaxanthin: Similar to lutein, it is important for eye health and has antioxidant properties.
Uniqueness: this compound is unique due to its deuterated nature, which makes it particularly useful in scientific research for tracing metabolic pathways and studying reaction mechanisms. The incorporation of deuterium atoms can also enhance the stability and bioavailability of the compound .
Eigenschaften
Molekularformel |
C40H56O2 |
|---|---|
Molekulargewicht |
574.9 g/mol |
IUPAC-Name |
4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-(4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl)-3,16-dimethyl-7,12-bis(trideuteriomethyl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol |
InChI |
InChI=1S/C40H56O2/c1-29(17-13-19-31(3)21-23-37-33(5)25-35(41)27-39(37,7)8)15-11-12-16-30(2)18-14-20-32(4)22-24-38-34(6)26-36(42)28-40(38,9)10/h11-25,35-37,41-42H,26-28H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,29-15+,30-16+,31-19+,32-20+/i1D3,2D3 |
InChI-Schlüssel |
KBPHJBAIARWVSC-CUEPLIEHSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])\C(=C/C=C/C=C(/C=C/C=C(\C)/C=C/C1=C(CC(CC1(C)C)O)C)\C([2H])([2H])[2H])\C=C\C=C(/C)\C=C\C2C(=CC(CC2(C)C)O)C |
Kanonische SMILES |
CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=CC(CC2(C)C)O)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methyl-1-[1-(1-Naphthyl)cyclobutyl]-1-butylamine](/img/structure/B13719522.png)
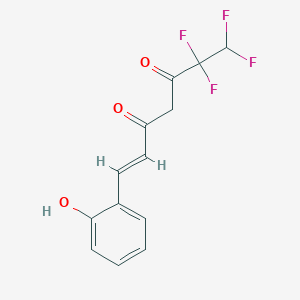
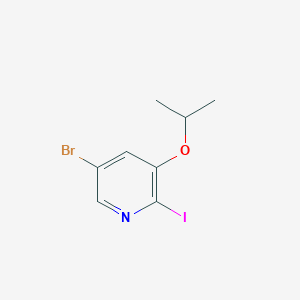
![Benzyl 4-bromo-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B13719547.png)

![N-{[4-(morpholin-4-yl)-3-nitrophenyl]methylidene}hydroxylamine](/img/structure/B13719562.png)

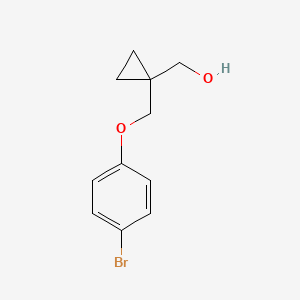

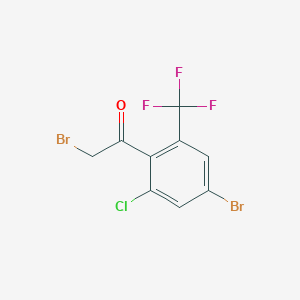

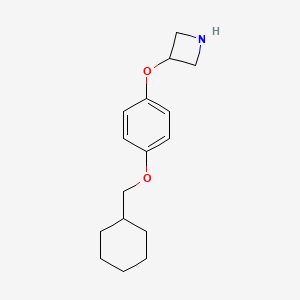
![2-[[(3alpha,5beta,12alpha)-7-Azi-3,12-dihydroxy-24-oxocholan-24-yl]amino]ethanesulfonic Acid Sodium Salt](/img/structure/B13719607.png)

